molecular formula C10H12BrNO3 B3260947 1-(4-Bromophenyl)-2-methyl-2-nitropropan-1-ol CAS No. 33682-88-1

1-(4-Bromophenyl)-2-methyl-2-nitropropan-1-ol

Cat. No.: B3260947
CAS No.: 33682-88-1
M. Wt: 274.11 g/mol
InChI Key: QVLHYPHMTPDZEP-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-methyl-2-nitropropan-1-ol is a useful research compound. Its molecular formula is C10H12BrNO3 and its molecular weight is 274.11 g/mol. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis Methods

Researchers have explored innovative synthesis methods involving compounds similar to 1-(4-Bromophenyl)-2-methyl-2-nitropropan-1-ol. For instance, Soengas and Estévez (2010) reported a method for preparing 2-nitroalkan-1-ols, which are structurally related to the compound , via indium-promoted reactions. This method showed promise in the synthesis of branched iminosugar derivatives (Soengas & Estévez, 2010).

Mechanistic Studies in Organic Synthesis

The study of the kinetics and mechanism of certain reactions involving similar compounds has been a subject of interest. For example, Belikov et al. (1970) investigated the rates of decomposition of compounds including 1-N-methylamino-2-methyl-2-nitropropane and others in water, providing insights into reaction mechanisms (Belikov et al., 1970).

Applications in Magnetic Materials

In a study focusing on magnetic materials, Yong and Jiben (2016) synthesized a novel photomodulation magnetic molecular-based magnet using a compound involving 2-nitropropane, which is structurally related to this compound. This research highlighted the potential of such compounds in applications like information storage and magnetic imaging (Yong & Jiben, 2016).

Development of New Pharmaceutical Compounds

Isakhanyan et al. (2008) explored the synthesis of tertiary amino alcohols, which are analogs to Trihexyphenidyl, using 1-(4-bromophenyl)-3-morpholino-2-phenylpropan-1-one, a compound sharing a similar structure to the compound of interest. This research contributes to the development of new pharmaceutical compounds (Isakhanyan et al., 2008).

Properties

IUPAC Name

1-(4-bromophenyl)-2-methyl-2-nitropropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3/c1-10(2,12(14)15)9(13)7-3-5-8(11)6-4-7/h3-6,9,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLHYPHMTPDZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C1=CC=C(C=C1)Br)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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